molecular formula C24H42N4O8 B13895004 Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13895004
M. Wt: 514.6 g/mol
InChI Key: DDQKTKYWOFTTGT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid) is a chemical compound with the molecular formula C12H22N2O4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not well-documented. as a derivative of azetidine, it may interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid

Uniqueness

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is unique due to its specific structure, which includes two azetidine rings. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C24H42N4O8

Molecular Weight

514.6 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

DDQKTKYWOFTTGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2CNC2.CC(C)(C)OC(=O)N1CCC1C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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